

# Apraglutide (FE 203799): A Technical Guide for Short Bowel Syndrome

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## Compound of Interest

Compound Name: **FE 203799**

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## Executive Summary

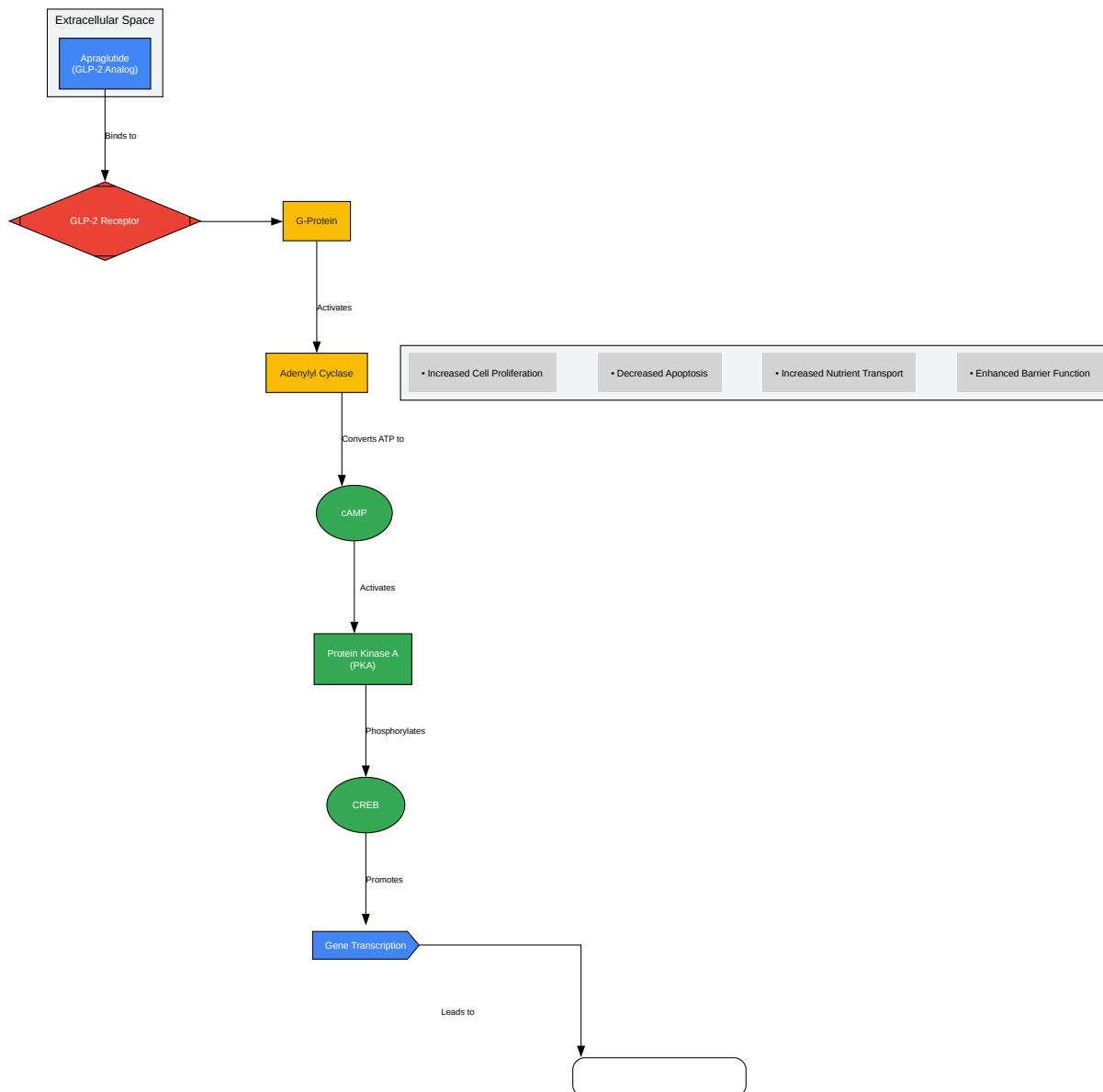
Apraglutide (**FE 203799**) is a next-generation, long-acting synthetic glucagon-like peptide-2 (GLP-2) analog currently under investigation for the treatment of short bowel syndrome with intestinal failure (SBS-IF).<sup>[1][2][3]</sup> As a selective, full agonist of the GLP-2 receptor, apraglutide mimics the endogenous hormone's intestinotrophic effects, promoting intestinal adaptation, enhancing nutrient and fluid absorption, and potentially reducing dependence on parenteral support.<sup>[4][2][3]</sup> Its unique pharmacokinetic profile, characterized by a prolonged half-life, allows for a convenient once-weekly subcutaneous dosing regimen, a potential significant advantage over existing therapies.<sup>[5]</sup> This guide provides a comprehensive overview of the available preclinical and clinical data on apraglutide, including detailed experimental methodologies and a summary of quantitative outcomes.

## Mechanism of Action: The GLP-2 Signaling Pathway

Apraglutide exerts its therapeutic effects by activating the GLP-2 receptor, a G protein-coupled receptor predominantly expressed in the proximal small intestine.<sup>[6]</sup> The binding of apraglutide to its receptor initiates a cascade of intracellular signaling events that collectively promote intestinal growth and absorptive function.<sup>[6][7]</sup> Key downstream effects include:

- Intestinal Growth and Repair: Stimulation of intestinal crypt cell proliferation and inhibition of apoptosis, leading to increased villus height and crypt depth.<sup>[6][7][8]</sup>

- Enhanced Absorption: Increased capacity for nutrient and fluid absorption.[[2](#)][[8](#)]
- Improved Gut Barrier Function: Strengthening of the intestinal mucosal barrier.[[4](#)][[2](#)]
- Increased Blood Flow: Enhanced mesenteric blood flow to the intestines.[[2](#)]



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**Caption:** Apraglutide's mechanism via the GLP-2 receptor signaling pathway.

# Preclinical Development

## Pharmacological Characterization

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in rats demonstrated that apraglutide has a significantly lower clearance and a longer elimination half-life compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[9][5] This unique PK profile translates to greater in vivo pharmacodynamic activity, as measured by small intestinal growth in rats.[9][5]

Table 1: Comparative Pharmacokinetics of GLP-2 Analogs in Rats (Intravenous Administration) [5]

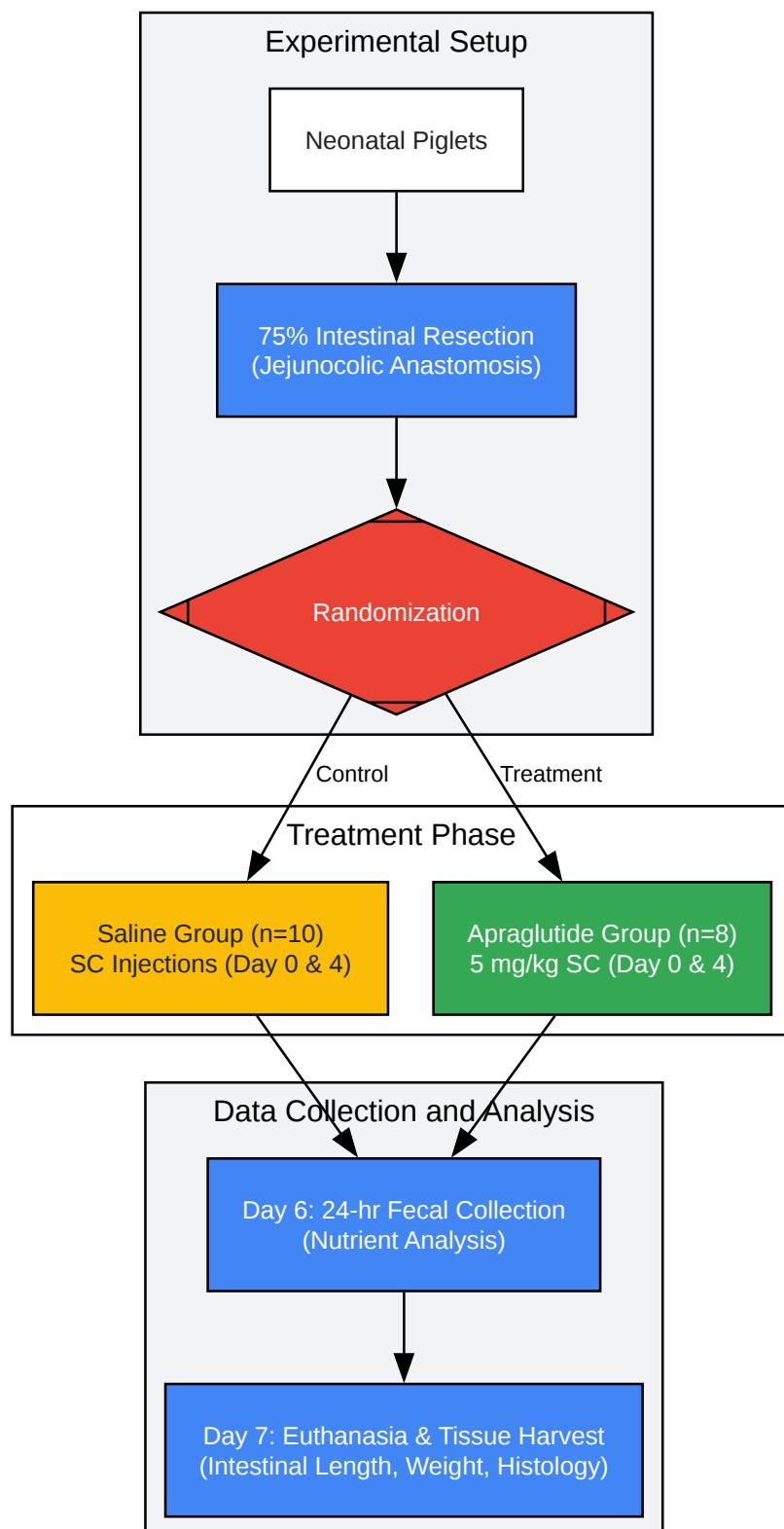
Compound	Clearance (ml/kg/min)	Elimination Half-life (min)
hGLP-2	25	6.4
Teduglutide	9.9	19
Glepaglutide	2.8	16
Apraglutide	0.27	159

## Neonatal Piglet Model of Short Bowel Syndrome

A key preclinical study evaluated the effect of apraglutide in a neonatal piglet model of SBS, which is highly relevant to the human condition.[10][11]

- Animal Model: Neonatal piglets underwent a 75% intestinal resection with a jejunocolic anastomosis.[10][11]
- Treatment Groups: Piglets were randomized to receive either saline (n=10) or apraglutide (**FE 203799**; n=8).[10][11]
- Dosing: Apraglutide (5 mg/kg) or saline was administered subcutaneously on day 0 and day 4.[10][11]
- Nutrition: All piglets were pair-fed with both parenteral and enteral nutrition.[10][11]

- Outcome Measures: On day 6, 24-hour fecal samples were collected for nutrient analysis. On day 7, small intestinal length and weight were measured, and tissue was collected for histological analysis.[10][11]

[Click to download full resolution via product page](#)**Caption:** Workflow of the neonatal piglet SBS preclinical study.

Apraglutide treatment resulted in significant improvements in intestinal adaptation and function compared to saline.

Table 2: Outcomes in Neonatal Piglet SBS Model[10][11]

Parameter	Saline Group	Apraglutide Group	P-value
Fecal Fat Loss	-	Lower	0.043
Fecal Energy Loss	-	Lower	0.043
Intestinal Lengthening	-	Exhibited	0.001
Small-Intestinal Weight	-	Greater	0.004
Villus Height	-	Longer	0.027
Crypt Depth	-	Greater	0.054

## Clinical Development

Apraglutide has undergone extensive clinical evaluation in Phase I, II, and III trials.

### Phase I Studies in Healthy Volunteers

Phase I trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of apraglutide, supporting a once-weekly dosing interval.[12][13]

- Study Design: Randomized, single-ascending dose and multiple-dose studies.[14][15]
- Participants: Healthy adult volunteers.[14][15]
- Intervention: Subcutaneous administrations of apraglutide (1, 5, or 10 mg) or placebo for 6 weeks.[14][15]
- Pharmacokinetic Sampling: Blood samples were collected at multiple timepoints to determine apraglutide concentrations.[14][15]

- Pharmacodynamic Marker: Plasma citrulline levels were measured as a marker of enterocyte mass.[14][15]

Table 3: Pharmacokinetic Parameters of Apraglutide in Healthy Volunteers[14][15]

Parameter	Value
Mean Estimated Clearance	16.5–20.7 L/day
Mean Volume of Distribution	55.4–105.0 L
Half-life	Approximately 30 hours[12]

A dose-dependent increase in plasma citrulline was observed, with the 5 mg weekly dose inducing a maximal response.[14][15] Elevated citrulline levels were sustained for 10-17 days after the final dose, indicating a lasting effect on enterocyte mass.[14][15]

## Phase II Studies in SBS Patients

Phase II trials provided the initial evidence of apraglutide's efficacy in patients with SBS-IF.

- Study Design: Open-label, multicenter study over 52 weeks in patients with SBS-IF and colon-in-continuity (CiC).[16][17]
- Participants: 9 adult patients with SBS-IF-CiC.[16][17]
- Intervention: Weekly subcutaneous injections of 5 mg apraglutide.[16][17]
- Primary Endpoint: Safety.[17]
- Secondary Endpoints: Changes in parenteral support needs and intestinal absorption measured by metabolic balance studies at baseline, 4 weeks, and 48 weeks.[17]

Table 4: Efficacy of Apraglutide in Phase II SBS-IF-CiC Study (at 52 weeks)[16][17]

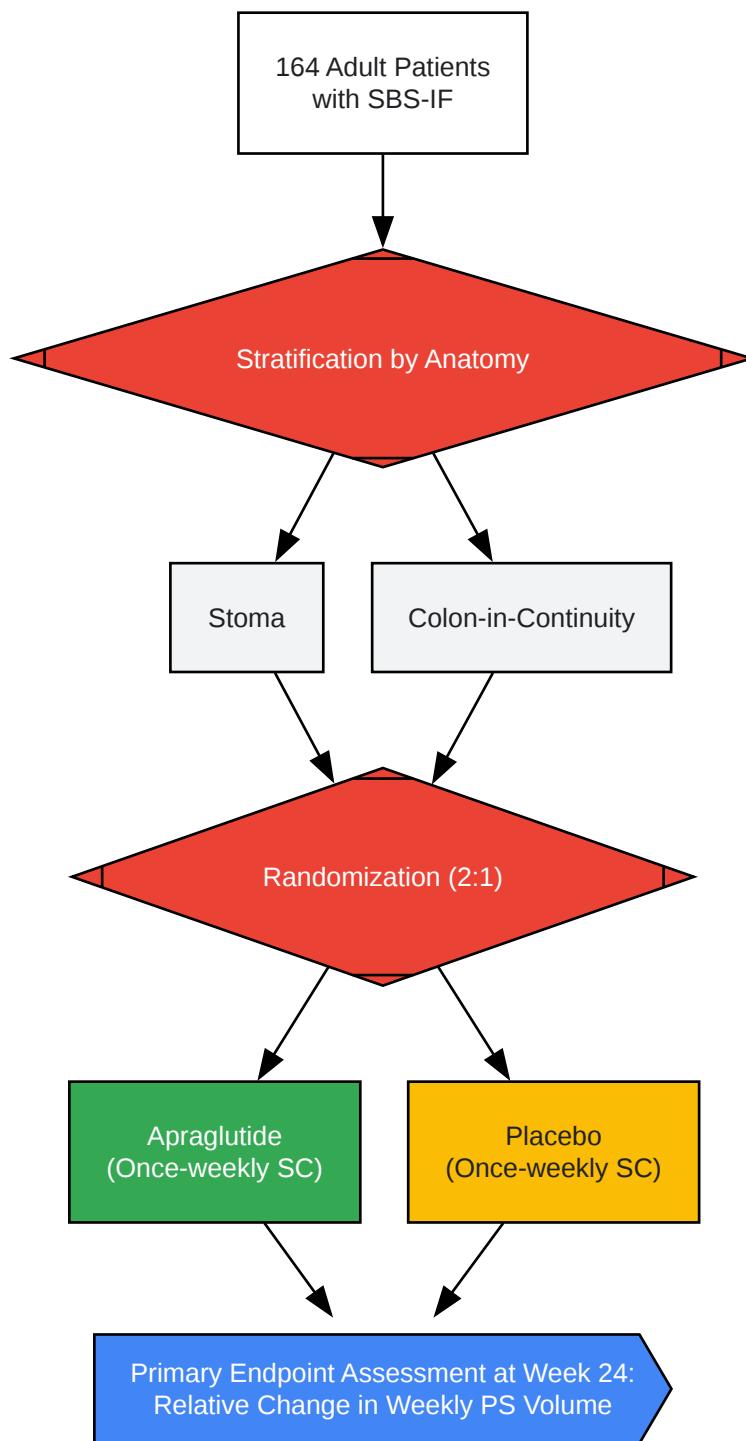
Parameter	Baseline (Mean)	Week 52 (Mean)	Change	P-value
Weekly Parenteral Support Volume	9,919 mL	5,217 mL	-4,702 mL (-52%)	<0.001[17]
Weekly Parenteral Support Energy	7,938 kcal	4,428 kcal	-3,510 kcal	0.0006[16]
Additional Days Off Parenteral Support	-	-	+2.1 days/week	-

At 48 weeks, there were also significant increases in wet weight absorption (+316 g/day, p=0.039), energy absorption (+1134 kJ/day, p=0.041), and carbohydrate absorption (+56.1 g/day, p=0.024).[17]

## STARS Phase III Trial

The pivotal STARS (STudy of ApRaglutide in SBS) trial was the largest Phase III trial conducted in SBS-IF to date.[1]

- Study Design: Global, multicenter, double-blind, randomized, placebo-controlled trial.[18][19][20]
- Participants: 164 adult patients with SBS-IF.[19][20]
- Randomization: 2:1 ratio to receive either once-weekly subcutaneous apraglutide or placebo.[19][20]
- Stratification: Patients were stratified by remnant bowel anatomy (stoma vs. colon-in-continuity).[1][19]
- Primary Endpoint: Relative change from baseline in actual weekly parenteral support (PS) volume at week 24.[18][19]



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**Caption:** High-level overview of the STARS Phase III trial design.

Apraglutide met the primary endpoint and key secondary endpoints, demonstrating a statistically significant and clinically meaningful reduction in parenteral support volume.

Table 5: Key Efficacy Endpoints from the STARS Phase III Trial[18][19][20][21]

Endpoint	Apraglutide	Placebo	P-value
<b>Primary Endpoint</b>			
Relative change in weekly PS volume at Week 24	-25.5%	-12.5%	0.001
<b>Key Secondary Endpoints</b>			
Patients with $\geq 1$ day/week off PS at Week 24	43.0%	27.5%	0.040
Relative change in weekly PS volume at Week 24 (Stoma subgroup)	-25.6%	-7.8%	<0.001
Relative change in weekly PS volume at Week 24 (CIC subgroup)	-25.2%	-17.6%	0.179 (NS)
Patients achieving total enteral autonomy at Week 24	6.4%	0%	0.006
Patients achieving total enteral autonomy at Week 48	12.5%	7.4%	0.387 (NS)

NS = Not Statistically Significant

## Safety and Tolerability

Across all clinical trials, apraglutide has been generally well-tolerated.[1][18] The safety profile is consistent with the known effects of GLP-2 analogs.[1] The most frequently reported adverse

events in the STARS trial included nausea (13.6% for apaglutide vs. 11.3% for placebo).[1] The discontinuation rate due to adverse events was low (3.6% for apaglutide vs. 1.9% for placebo).[19]

## Conclusion and Future Directions

Apaglutide has demonstrated significant efficacy in reducing parenteral support dependence in patients with short bowel syndrome with intestinal failure. Its favorable pharmacokinetic profile allowing for once-weekly dosing, combined with a consistent safety profile, positions it as a promising therapeutic option. While the STARS trial showed a clear benefit, particularly in the stoma patient subpopulation, further research may help to optimize its use across the full spectrum of SBS-IF patients. Following a dialogue with the FDA, a confirmatory Phase III trial is needed to seek approval.[22] Continued long-term extension studies will provide valuable data on the durability of its effects and long-term safety.[22]

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